N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
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Overview
Description
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives and coumarin derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves multiple steps
Synthesis of Quinazolinone Core: The quinazolinone core can be synthesized from anthranilic acid derivatives and amides through the Niementowski reaction.
Introduction of Coumarin Moiety: The coumarin moiety can be introduced through an O-acylation reaction.
Final Coupling Step: The final step involves coupling the quinazolinone core with the coumarin derivative through an amide bond formation. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry approaches to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The carbonyl groups in the quinazolinone and coumarin moieties can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield aldehyde or carboxylic acid derivatives, while reduction of the carbonyl groups can yield alcohol derivatives.
Scientific Research Applications
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or catalytic activity.
Mechanism of Action
The mechanism of action of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with various molecular targets and pathways. The quinazolinone moiety is known to inhibit enzymes such as bacterial DNA gyrase, which is essential for bacterial replication . The coumarin moiety can inhibit enzymes involved in inflammation and cancer progression, such as carbonic anhydrase and microtubule polymerization .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate share a similar quinazolinone core.
Coumarin Derivatives: Compounds such as 2-oxo-2H-chromen-7-yl 4-chlorobenzoate share a similar coumarin moiety.
Uniqueness
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is unique due to the combination of the quinazolinone and coumarin moieties in a single molecule. This dual functionality allows it to exhibit a broader range of biological activities compared to compounds with only one of these moieties.
Properties
Molecular Formula |
C23H21N3O6 |
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Molecular Weight |
435.4 g/mol |
IUPAC Name |
N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C23H21N3O6/c1-14-9-22(28)32-20-11-16(4-5-17(14)20)31-12-21(27)25-15-3-6-19-18(10-15)23(29)26(13-24-19)7-8-30-2/h3-6,9-11,13H,7-8,12H2,1-2H3,(H,25,27) |
InChI Key |
LSOYPQNNCCTVHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC4=C(C=C3)N=CN(C4=O)CCOC |
Origin of Product |
United States |
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